molecular formula C16H20N2O2 B2927579 N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251666-32-6

N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2927579
CAS No.: 1251666-32-6
M. Wt: 272.348
InChI Key: ZMKMYTBTMZYTIV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic butanamide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a 1H-pyrrole ring at the fourth carbon of the butanamide backbone. The ethoxy group (–OCH₂CH₃) contributes to its lipophilicity, while the pyrrole moiety may enable π-π stacking interactions, influencing its binding affinity in biological or material science applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-15-9-4-3-8-14(15)17-16(19)10-7-13-18-11-5-6-12-18/h3-6,8-9,11-12H,2,7,10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKMYTBTMZYTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-ethoxyaniline with butanoyl chloride to form N-(2-ethoxyphenyl)butanamide.

    Pyrrole Introduction: The next step involves the introduction of the pyrrole ring. This can be achieved through a reaction with pyrrole under acidic or basic conditions, leading to the formation of the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrrole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide and Analogs
Compound Name Core Structure Functional Groups Key Substituents
This compound Butanamide Ethoxyphenyl, Pyrrole –OCH₂CH₃ (electron-donating), aromatic ring
N-(2-aminoethyl)-4-(nitrosophenoxy)butanamide (NB) Butanamide Aminoethyl, Nitrosophenoxy –NH₂ (basic), –NO (oxidizing/nitroso)
Example 53 (Fluorinated benzamide) Benzamide Fluorophenyl, Pyrazolo-pyrimidine, Chromen-4-one –F (electronegative), fused heterocycles
Pharmacopeial stereoisomers (e.g., compound m) Butanamide Dimethylphenoxy, Hydroxy, Tetrahydropyrimidinyl Stereocenters (R/S configurations)
Key Observations:
  • Lipophilicity: The ethoxyphenyl group in the target compound likely confers moderate lipophilicity, intermediate between the hydrophilic aminoethyl group in NB and the highly lipophilic fluorinated benzamide in Example 53 .
  • Electronic Effects: The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing nitroso (–NO) in NB, which may alter redox stability or hydrogen-bonding capacity.

Physicochemical and Bioactivity Comparisons

Table 2: Hypothetical Physicochemical Properties Based on Structural Analogies
Compound Name logP (Predicted) Solubility (aq.) Metabolic Stability
This compound ~2.5 Low Moderate
NB ~1.8 Moderate Low (nitroso instability)
Example 53 ~3.2 Very Low High (fluorine-mediated)
Pharmacopeial compound m ~2.0 Moderate High (steric hindrance)
Key Findings:
  • Metabolic Stability : Fluorine atoms in Example 53 enhance resistance to oxidative metabolism compared to the target compound, which lacks halogenation .
  • Solubility : The nitroso group in NB may improve aqueous solubility via hydrogen bonding, whereas the ethoxyphenyl group in the target compound reduces it .
  • Bioactivity : The pyrrole ring in the target compound could mimic heterocyclic motifs in kinase inhibitors, while Example 53’s chromen-4-one and pyrazolo-pyrimidine groups suggest kinase or protease inhibition .

Application-Based Differences

  • Bioadhesives : NB is explicitly used in bioadhesive formulations (e.g., with GelMA and hyaluronic acid), leveraging its nitroso group for crosslinking . The target compound’s ethoxyphenyl group may lack similar reactivity, limiting its utility in this field.
  • Pharmaceuticals : Example 53’s fluorinated benzamide structure aligns with anticancer or antiviral agents, whereas the target compound’s simpler structure may suit preliminary drug discovery .
  • Stereospecific Therapeutics : Pharmacopeial stereoisomers (compound m) highlight the importance of chirality in optimizing pharmacokinetics, a feature absent in the target compound .

Biological Activity

N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves two main steps:

  • Formation of the Intermediate : The initial reaction between 2-ethoxyaniline and butanoyl chloride yields N-(2-ethoxyphenyl)butanamide.
  • Pyrrole Introduction : The pyrrole ring is introduced through a reaction with pyrrole under acidic or basic conditions to achieve the final product.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that the compound inhibits the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

Research highlights the compound's potential anticancer properties . It has been studied for its ability to inhibit tumor growth in various cancer cell lines. The compound appears to exert its effects by modulating specific signaling pathways associated with cell proliferation and apoptosis. For instance, it may interfere with kinase activities linked to cancer progression, similar to other small molecule inhibitors .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to and inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing downstream signaling cascades that affect cellular responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural VariationNotable Biological Activity
N-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamideMethoxy group instead of ethoxySimilar antimicrobial properties
N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)pentanamideLonger pentanamide chainEnhanced lipophilicity; potential for different pharmacokinetics

The presence of the ethoxy group in this compound is significant, as it influences both chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
  • Cancer Research : In vitro assays indicated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways, similar to known small molecule kinase inhibitors used in clinical settings .

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